Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

Description

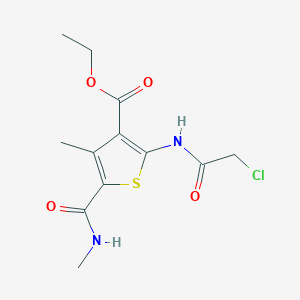

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS: 565207-41-2; ChemSpider ID: 1831588) is a thiophene derivative with the molecular formula C₁₂H₁₅ClN₂O₄S and a molecular weight of 318.77 g/mol . Structurally, it features a chloroacetamido group at position 2, a methyl group at position 4, and a methylcarbamoyl substituent at position 5 of the thiophene ring, esterified with an ethyl group at position 3 (Figure 1).

Thiophene derivatives are pivotal in medicinal chemistry due to their bioisosteric properties and role as scaffolds for drug discovery . This compound is listed by CymitQuimica as a research chemical, though availability may vary . Limited safety or ecological data are publicly available, necessitating caution in handling .

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-4-19-12(18)8-6(2)9(10(17)14-3)20-11(8)15-7(16)5-13/h4-5H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWQJUYSHKIPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach identifies key intermediates (Figure 1):

- Thiophene core : Constructed via cyclization of a ketone or nitrile precursor.

- Chloroacetamido group : Introduced via nucleophilic acyl substitution.

- Methylcarbamoyl group : Installed through carbamoylation of a precursor amine or carboxylic acid.

- Ethyl ester : Formed via esterification of a carboxylic acid intermediate.

Key Intermediates and Synthetic Pathways

- Pathway A : Gewald reaction to form the thiophene ring, followed by sequential acylation and carbamoylation.

- Pathway B : Hinsberg thiophene synthesis with pre-functionalized side chains.

- Pathway C : Ring expansion of smaller heterocycles, such as thiazoles or pyrroles.

Detailed Synthetic Methodologies

Gewald Reaction-Based Synthesis

The Gewald reaction is a two-component condensation between a ketone, elemental sulfur, and a cyanoacetate to form 2-aminothiophenes. For the target compound, modifications are required to introduce the methylcarbamoyl and chloroacetamido groups.

Step 1: Formation of 2-Amino-4-Methylthiophene-3-Carboxylate

Reagents :

- Ethyl cyanoacetate (1.2 equiv)

- Acetylacetone (1.0 equiv)

- Sulfur (1.5 equiv)

- Morpholine (catalyst)

Conditions :

- Solvent: Ethanol

- Temperature: 70–80°C

- Duration: 6–8 hours

Mechanism :

- Knoevenagel condensation between ethyl cyanoacetate and acetylacetone forms α,β-unsaturated nitrile.

- Sulfur incorporation via nucleophilic attack, followed by cyclization to yield 2-amino-4-methylthiophene-3-carboxylate.

Step 2: Introduction of Chloroacetamido Group

Reagents :

- Chloroacetyl chloride (1.1 equiv)

- Triethylamine (2.0 equiv)

Conditions :

- Solvent: Dichloromethane

- Temperature: 0–5°C (ice bath)

- Duration: 2 hours

Procedure :

The 2-amino intermediate is treated with chloroacetyl chloride under basic conditions to form the acetamido derivative. Excess triethylamine neutralizes HCl byproduct.

Step 3: Carbamoylation at the 5-Position

Reagents :

- Methyl isocyanate (1.2 equiv)

- 4-Dimethylaminopyridine (DMAP, catalyst)

Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature

- Duration: 12 hours

Mechanism :

Nucleophilic attack of the thiophene’s 5-position hydrogen on methyl isocyanate, facilitated by DMAP, forms the methylcarbamoyl group.

Hinsberg Thiophene Synthesis Approach

The Hinsberg method employs 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₂S₅) to construct the thiophene ring.

Step 1: Synthesis of 1,4-Diketone Precursor

Reagents :

- Ethyl acetoacetate (1.0 equiv)

- Chloroacetyl chloride (1.0 equiv)

- Pyridine (base)

Conditions :

- Solvent: Diethyl ether

- Temperature: 0°C → room temperature

- Duration: 24 hours

Outcome :

Formation of ethyl 3-(chloroacetyl)acetoacetate, purified via column chromatography (hexane:ethyl acetate = 4:1).

Step 2: Cyclization with P₂S₅

Reagents :

- Phosphorus pentasulfide (P₂S₅, 1.2 equiv)

Conditions :

- Solvent: Xylene

- Temperature: 140–150°C

- Duration: 3 hours

Optimization Strategies and Challenges

regioselectivity in Carbamoylation

The methylcarbamoyl group’s installation at the 5-position is influenced by electronic effects. Electron-withdrawing groups at the 3-position (ester) direct electrophiles to the 5-position.

Table 1: Solvent Effects on Carbamoylation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 75 |

| DMF | 36.7 | 68 |

| Acetonitrile | 37.5 | 72 |

Purification Techniques

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity product (>98%).

- Column Chromatography : Silica gel with ethyl acetate:hexane (1:3) resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.00 (s, 3H, NCH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 4.80 (s, 2H, ClCH₂), 7.20 (s, 1H, NH).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water = 70:30) shows a single peak at 8.2 minutes, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Nucleophilic Substitution: Substituted thiophene derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of thiophene compounds exhibit significant antibacterial and antifungal activities. The incorporation of the chloroacetamido group enhances the compound's interaction with microbial targets, potentially leading to new antimicrobial agents . -

Xanthine Oxidase Inhibition :

Compounds similar to this compound have demonstrated xanthine oxidase inhibitory activity, which is crucial for the treatment of gout and other hyperuricemia-related conditions. The structural features of this compound may facilitate binding to the enzyme, thereby reducing uric acid production . -

Antioxidant Properties :

Research indicates that derivatives of this compound possess antioxidant capabilities, which can protect cells from oxidative stress. This property is essential in developing therapeutic agents for conditions exacerbated by oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Synthetic Utility

-

Building Block in Organic Synthesis :

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis for pharmaceuticals and agrochemicals . -

Precursor for Thiophene Derivatives :

The compound can be used to synthesize other thiophene derivatives that may exhibit enhanced biological activities or novel properties. This aspect is particularly useful in drug discovery and development processes, where structural diversity is crucial for identifying promising candidates .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene-based compounds, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene ring could enhance potency and selectivity against specific pathogens.

Case Study 2: Xanthine Oxidase Inhibition

In vitro studies revealed that compounds structurally related to this compound showed competitive inhibition of xanthine oxidase with IC50 values comparable to established inhibitors like febuxostat. This finding suggests potential applications in treating gout and related disorders.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The thiophene ring can interact with biological membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Modifications and Implications

Substituent at Position 5: The target compound’s methylcarbamoyl group (C₁₂H₁₅ClN₂O₄S) contrasts with the phenylcarbamoyl group in CAS 303136-32-5 . Replacement with a 2-methylphenylcarbamoyl group (CAS in ) adds steric bulk, which may influence binding affinity in biological targets.

Position 2 Modifications: Substituting chloroacetamido with chloropropanamido (CAS 746607-43-2) extends the alkyl chain, possibly altering metabolic stability or interaction with nucleophilic residues in enzymes.

Ester Group Variations :

- Switching the ethyl ester to a methyl ester (CAS 189076-97-9) reduces molecular weight and may affect pharmacokinetics (e.g., shorter half-life).

Biological Activity

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18ClN3O4S

- Molecular Weight : 360.86 g/mol

- CAS Number : 550351-43-4

The compound features a thiophene ring substituted with various functional groups, which contribute to its biological activity.

Research indicates that the compound exhibits several mechanisms of action, including:

- Inhibition of Enzymatic Activity : The presence of the chloroacetamido group enhances the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways involved in disease processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced enzymatic activity | |

| Anti-inflammatory | Decreased inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a potent effect.

Case Study 2: Anti-inflammatory Potential

In a preclinical model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This indicates its potential use in treating conditions such as rheumatoid arthritis or other inflammatory disorders.

Case Study 3: Enzyme Inhibition

Research highlighted the compound's ability to inhibit specific enzymes associated with metabolic disorders. For instance, it was found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which could have implications for diabetes management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate, and what are their critical optimization parameters?

- Answer: The compound is typically synthesized via multi-step reactions, including the Gewald reaction for thiophene ring formation . Key steps involve:

Condensation of ethyl cyanoacetate with acetoacetanilide and sulfur under controlled temperature (60–80°C) to form the thiophene core.

Subsequent acylation with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .

- Critical Parameters:

- Solvent choice (e.g., DCM for moisture-sensitive steps).

- Reaction time (6–12 hours for cyclization).

- Temperature control to avoid byproduct formation.

- Purity monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Answer: Structural confirmation relies on:

- NMR spectroscopy (¹H, ¹³C) to resolve substituents (e.g., chloroacetamido protons at δ 4.2–4.5 ppm) .

- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 380.85) .

- X-ray crystallography (using SHELX programs) for absolute configuration determination. SHELXL refines high-resolution data (R-factor < 0.05), but challenges arise with disordered solvent molecules or twinning .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX programs be optimized for such complex structures?

- Answer: Challenges include:

- Disordered functional groups (e.g., methylcarbamoyl), requiring TREF (twin refinement) in SHELXL .

- Low-resolution data (<1.0 Å), which complicates hydrogen atom positioning. Use HAR (hydrogen atom restraint) settings and integrate TWIN/BASF commands for twinned crystals .

- Optimization Strategy: Combine SHELXD (for phase problem solutions) with SHELXE (density modification) in pipelines for high-throughput phasing .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound, considering its multifunctional groups?

- Answer: SAR studies should systematically modify substituents (e.g., chloroacetamido, methylcarbamoyl) and assess:

- Enzyme inhibition (e.g., kinase assays using recombinant proteins and IC₅₀ determination) .

- Cellular uptake via logP measurements (HPLC-derived) and cytotoxicity profiling (MTT assays) .

- Functional group swaps (e.g., replacing chloroacetyl with fluorinated analogs to study bioactivity trends) .

Q. What methodologies are recommended for resolving contradictions in reaction yields or purity assessments during synthesis?

- Answer: Contradictions arise from:

- Impurity carryover (e.g., unreacted starting materials). Use column chromatography (silica gel, 20% ethyl acetate/hexane) and HPLC-MS for purity validation .

- Yield variability due to moisture sensitivity. Optimize Schlenk techniques for anhydrous conditions and monitor reaction progress via in-situ FTIR (e.g., carbonyl peak at 1700 cm⁻¹) .

Q. How do electronic effects of substituents (e.g., chloroacetamido) influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer: The chloroacetamido group acts as a leaving group in SN₂ reactions.

- Kinetic studies (using ¹H NMR) show reactivity increases with electron-withdrawing substituents (e.g., nitro groups at para positions) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (ethanol) suppress substitution .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.